3-Hydroxy-3-methyl-2-oxobutanoic acid

Descripción general

Descripción

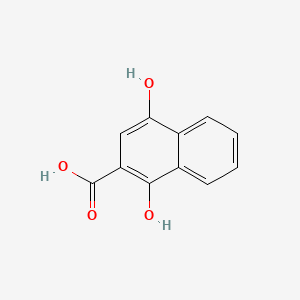

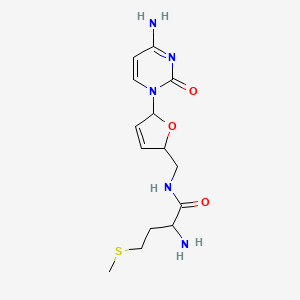

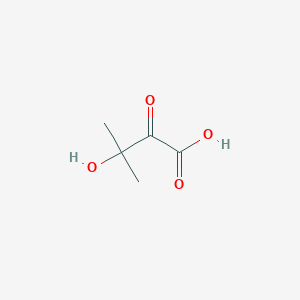

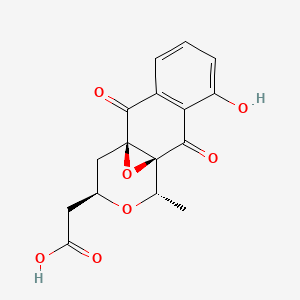

3-Hydroxy-3-methyl-2-oxobutanoic acid is a 2-oxo monocarboxylic acid and a tertiary alpha-hydroxy ketone . It is a conjugate acid of a 3-hydroxy-3-methyl-2-oxobutanoate . It has a molecular formula of C5H8O4, an average mass of 132.115 Da, and a monoisotopic mass of 132.042252 Da .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methyl-2-oxobutanoic acid consists of a branched chain with a carboxylic acid group and a ketone group . The presence of these functional groups contributes to its reactivity and physical properties.Physical And Chemical Properties Analysis

3-Hydroxy-3-methyl-2-oxobutanoic acid has a molecular formula of C5H8O4, an average mass of 132.115 Da, and a monoisotopic mass of 132.042252 Da . It is a 2-oxo monocarboxylic acid and a tertiary alpha-hydroxy ketone .Aplicaciones Científicas De Investigación

NMR Studies of Proteins : An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate was proposed for the specific labeling of Ile methyl-γ(2) groups in proteins. This technique is crucial for solution NMR studies of high molecular weight proteins, optimizing magnetization transfer between structural probes and their corresponding backbone nuclei (Ayala et al., 2012).

Chemical Rearrangement Studies : Research has shown that α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid) undergoes base-catalysed racemisation via reversible tertiary ketol rearrangement. This involves the migration of the carboxylate ion rather than the methyl group, demonstrating the compound's utility in studying chemical rearrangements (Crout & Hedgecock, 1979).

Enzymatic Reduction Research : Research into the stereoselective reduction of esters of 3-methyl-2-oxobutanoic acid with bakers' yeast revealed that different methods and conditions lead to varying levels of enantiomeric excess. This study provides insight into the mechanisms of stereochemical control in enzymatic processes (Nakamura et al., 1990).

Study of Apoptosis in Cellular Systems : 4-Methylthio-2-oxobutanoic acid, a precursor of methional, was shown to induce apoptosis in a murine lymphoid cell line. This study highlighted the importance of the compound in understanding the mechanisms of cell death and its potential applications in biomedical research (Quash et al., 1995).

Marine Microalgae in Stereocontrolled Reduction : Marine microalgae have been used to convert β-keto esters, such as ethyl 2-methyl-3-oxobutanoate, to corresponding hydroxy esters with high diastereo- and enantioselectivity. This showcases the potential of marine microalgae in organic synthesis and stereochemical control (Ishihara et al., 2001).

Photolysis Studies : Research on the photolysis of methyl 2-chloro-3-oxobutanoate, yielding various compounds including methyl 3-oxobutanoate, provided insights into the pathways and mechanisms involved in photolytic reactions, demonstrating the compound's relevance in photochemical studies (Enev et al., 1987).

Propiedades

IUPAC Name |

3-hydroxy-3-methyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOPJXBPONYBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331480 | |

| Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-methyl-2-oxobutanoic acid | |

CAS RN |

6546-31-2 | |

| Record name | 3-Hydroxy-3-methyl-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)